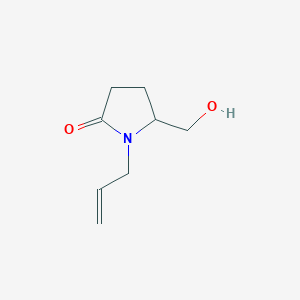

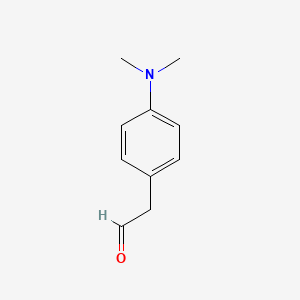

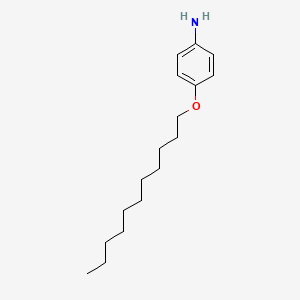

N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide

Overview

Description

N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide, also known as Lidocaine, is a local anesthetic drug that is commonly used in medical practice. Lidocaine is a member of the amide class of local anesthetics and is used to numb a specific area of the body to prevent pain during medical procedures. The purpose of

Scientific Research Applications

Antimalarial Activity

A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds related to tebuquine demonstrated that certain derivatives exhibit significant antimalarial potency against Plasmodium berghei in mice. These compounds also showed excellent activity against resistant strains of parasites and activity in primate models, with pharmacokinetic properties suggesting protection against infection for extended periods even after oral administration (Werbel et al., 1986).

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for the synthesis of antimalarial drugs, has been carried out using immobilized lipase. This study highlights the potential for enzymatic catalysis in the synthesis of pharmaceutical intermediates, offering a kinetically controlled synthesis pathway with improved selectivity and efficiency (Magadum & Yadav, 2018).

Photoredox Catalyzed N-Demethylation

A method was reported for acetic acid-accelerated visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives, highlighting an efficient approach for the structural modification of medicinal compounds. This method is noted for its ease of scale-up and potential for industrial manufacture, demonstrating the relevance of photoredox catalysis in the modification of pharmaceuticals (Wu et al., 2017).

Insecticidal Activity

The methylene group modifications of N-(isothiazol-5-yl)phenylacetamides were explored for their insecticidal activity. This research underlines the importance of functional group transformations in developing new agrochemicals with broad-spectrum insecticidal properties, showing that certain modifications can enhance the activity against various pests (Samaritoni et al., 1999).

Anthelminthic Properties

A study on N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) revealed its promising anthelminthic spectrum. This compound showed high efficacy against nematodes, filariae, and cestodes in rodents, with notable activity in dogs against hookworms and large roundworms. Such findings suggest the potential for clinical trials in humans (Wollweber et al., 1979).

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-9(12)4-5-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHDPFHMZSFGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509495 | |

| Record name | N-(4-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide | |

CAS RN |

83473-61-4 | |

| Record name | N-(4-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)